2-Chloro-6-(propan-2-yloxy)benzoic acid
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Overview
Description
2-Chloro-6-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(propan-2-yloxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(propan-2-yloxy)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoic acids.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-Chloro-6-(propan-2-yloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The chlorine atom and propan-2-yloxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(propan-2-yloxy)benzoic acid
- 2-Chloro-6-methylbenzoic acid
- p-Chlorobenzoic acid
Uniqueness
2-Chloro-6-(propan-2-yloxy)benzoic acid is unique due to the specific positioning of the chlorine atom and propan-2-yloxy group on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloro-6-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
PUPYKSOMZZFDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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